

Introduction: Overcoming Resistance in Cancer Therapy

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Compound of Interest

Compound Name: (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B2566626

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The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of specific cancers, particularly non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations has been a persistent challenge. Lorlatinib was specifically designed to address this, demonstrating potent activity against a wide range of clinically acquired resistance mutations that render first and second-generation ALK inhibitors ineffective.[1][2] Furthermore, its ability to penetrate the blood-brain barrier makes it a critical agent for treating brain metastases, a common complication in ALK-positive NSCLC.[1][2][3]

Physicochemical Properties of Lorlatinib

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Property	Value	Source
CAS Number	1454846-35-5	[3][4][5]
Synonyms	PF-06463922, PF06463922, PF 06463922	[4][5][6]
Molecular Formula	C21H19FN6O2	Inferred from Structure
Molecular Weight	406.41 g/mol	Inferred from Formula
Appearance	Crystalline solid	General Knowledge
Solubility	Soluble in DMSO	[7]
Storage	Store at -20°C for long-term stability	[7]

Mechanism of Action: Dual Inhibition of ALK and ROS1

Lorlatinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the ALK and ROS1 kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[2][4] This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells harboring ALK or ROS1 fusion proteins.[5]

Potency and Selectivity

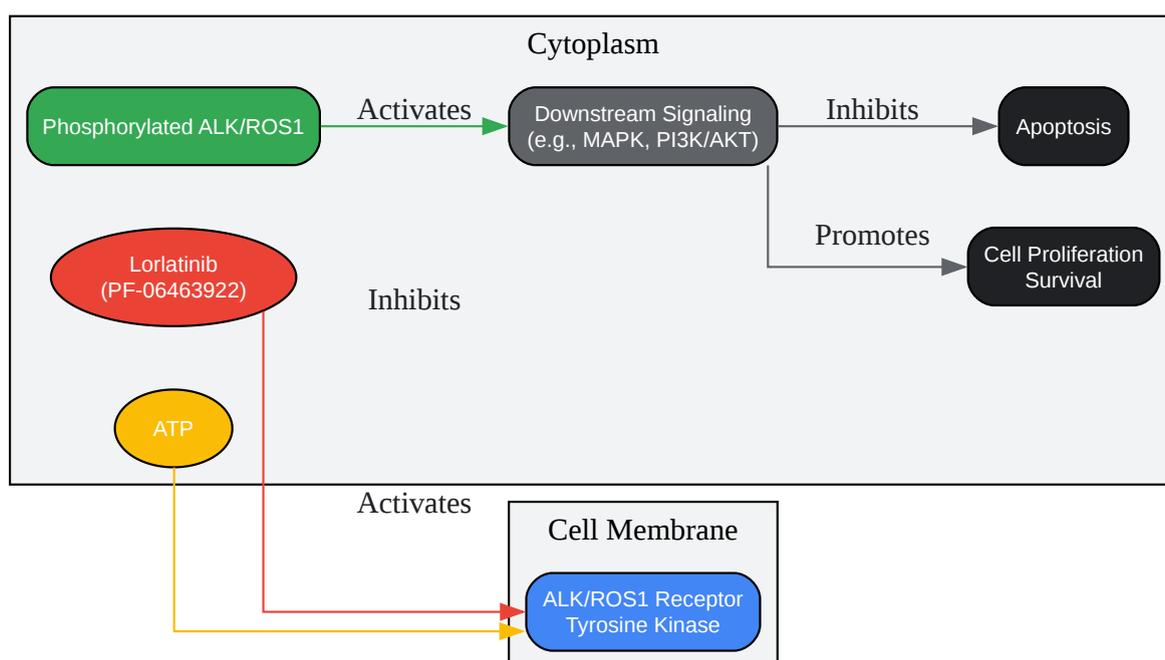
Lorlatinib exhibits exceptional potency against both wild-type and mutated forms of ALK and ROS1.[1][5]

Target	Ki (Inhibition Constant)	Source
ROS1	<0.025 nM	[4]
Wild-type ALK	<0.07 nM	[4][5]
ALK L1196M	0.7 nM	[4][5]

Its ability to inhibit a wide array of ALK resistance mutations, including the highly recalcitrant G1202R mutation, sets it apart from earlier generation inhibitors.[1]

Signaling Pathway Inhibition

The binding of Lorlatinib to ALK/ROS1 kinases disrupts key downstream signaling cascades crucial for cancer cell survival and growth.



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Caption: Lorlatinib inhibits ALK/ROS1 phosphorylation, blocking downstream signaling.

Applications in Research and Drug Development

Lorlatinib serves as a critical tool for investigating ALK- and ROS1-driven cancers and for developing novel therapeutic strategies.

Experimental Protocols

This assay is used to determine the inhibitory activity of Lorlatinib against specific ALK or ROS1 kinase variants.

Methodology:

- Recombinant ALK or ROS1 kinase is incubated with a specific substrate and ATP.
- Varying concentrations of Lorlatinib are added to the reaction mixture.
- The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a microfluidic mobility shift assay.[2]
- The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

This assay assesses the effect of Lorlatinib on the growth of cancer cell lines harboring ALK or ROS1 fusions.

Methodology:

- Cancer cells (e.g., HCC78 for ROS1, H3122 for ALK) are seeded in 96-well plates.[2][5]
- Cells are treated with a range of Lorlatinib concentrations for a specified period (e.g., 72 hours).
- Cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo).
- The GI50 (concentration for 50% growth inhibition) is determined.

This technique is used to confirm the on-target effect of Lorlatinib by examining the phosphorylation status of downstream signaling proteins.

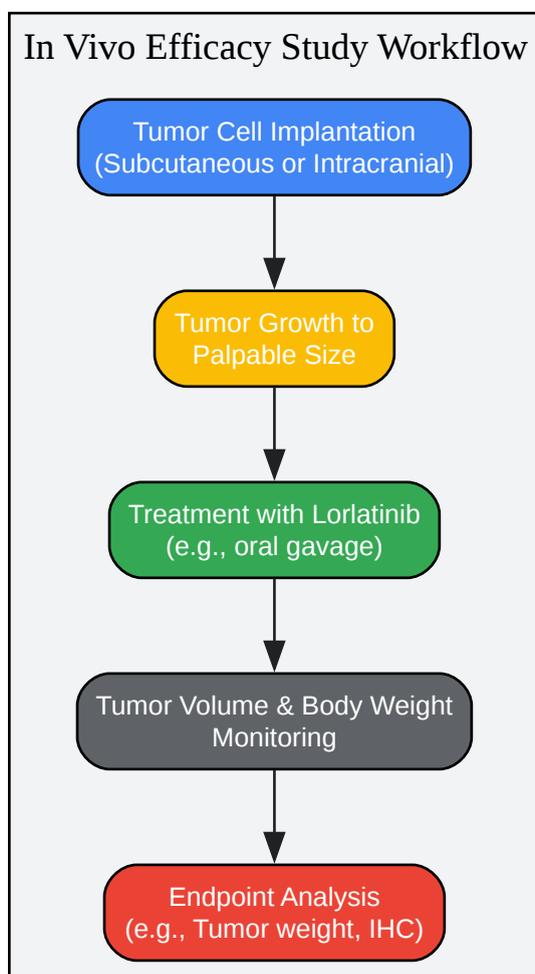
Methodology:

- ALK- or ROS1-positive cells are treated with Lorlatinib for a short period (e.g., 2-4 hours).
- Cell lysates are prepared and proteins are separated by SDS-PAGE.

- Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of ALK/ROS1, ERK, and AKT.
- A decrease in the phosphorylated forms of these proteins indicates effective target inhibition. [7]

In Vivo Studies

Lorlatinib has demonstrated significant antitumor efficacy in various preclinical xenograft models, including those with intracranial tumors, highlighting its brain-penetrant properties.[2] [3][5]



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Caption: Workflow for assessing the in vivo efficacy of Lorlatinib.

Suppliers of Lorlatinib (PF-06463922)

For research purposes, Lorlatinib can be obtained from several reputable suppliers.

Supplier	Product Name	Catalog Number
MedChemExpress	Lorlatinib (PF-06463922)	HY-12846
Selleck Chemicals	Lorlatinib (PF-06463922)	S7529
Cayman Chemical	PF-06463922	17978
APExBIO	PF-06463922	A8333
Axon Medchem	PF 06463922	2600
Probechem	Lorlatinib (PF-06463922)	PC-45869

Note: Product availability and catalog numbers are subject to change. Please verify with the supplier.

Conclusion

Lorlatinib (PF-06463922) represents a significant advancement in the field of targeted cancer therapy. Its potent, broad-spectrum activity against ALK and ROS1, including clinically relevant resistance mutations, and its excellent CNS penetration, make it an invaluable tool for both basic research and clinical applications. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their studies.

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